molecular formula C14H16FN3O B2524324 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034377-98-3

4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B2524324
CAS No.: 2034377-98-3
M. Wt: 261.3
InChI Key: PFAUYJKBGRIFOP-UHFFFAOYSA-N
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Description

This compound belongs to the benzo[f][1,4]oxazepine family, a class of heterocyclic molecules characterized by a seven-membered ring containing oxygen and nitrogen.

Properties

IUPAC Name

7-fluoro-4-(2-pyrazol-1-ylethyl)-3,5-dihydro-2H-1,4-benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O/c15-13-2-3-14-12(10-13)11-17(8-9-19-14)6-7-18-5-1-4-16-18/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAUYJKBGRIFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN3C=CC=N3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and 1,3-diketones. The tetrahydrobenzo[f][1,4]oxazepine core can be synthesized via intramolecular cyclization reactions involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom may enhance the compound’s binding affinity or stability. The tetrahydrobenzo[f][1,4]oxazepine core can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

(Base Structure)
  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • Key Properties : Boiling point (254.5°C), density (1.058 g/cm³), and flash point (95.4°C) .
  • Comparison: The unsubstituted base lacks functional groups, making it less pharmacologically versatile.

Substituent Modifications on the Benzooxazepine Core

Fluorine-Substituted Derivatives

9-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: C₉H₁₀FNO Molecular Weight: 167.18 g/mol (estimated). Key Difference: Fluorine at position 9 instead of 5. Discontinued commercial availability suggests synthesis challenges or instability .

Pyrazole-Containing Derivatives

4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

  • Molecular Formula : C₁₈H₁₆FN₃O₃S
  • Molecular Weight : 373.4 g/mol .
  • Key Difference : A sulfonyl linker and phenyl-pyrazole group replace the ethyl-pyrazole side chain. This increases molecular weight and introduces sulfone-related polarity.
Thiadiazole- and Oxazole-Substituted Derivatives

7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: Not explicitly stated, but likely C₁₂H₁₂FN₃OS.

7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

  • Molecular Formula : C₁₉H₁₇FN₂O₄S
  • Molecular Weight : 388.4 g/mol .
  • Key Difference : Oxazole and sulfonyl groups add rigidity and electron-withdrawing effects, which may influence receptor affinity.

Azide-Functionalized Analog

4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Molecular Formula: Not fully detailed, but includes an azide (-N₃) group. Key Difference: The azidoethyl group is highly reactive, enabling click chemistry applications but posing stability risks .

Physicochemical and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound: 4-(2-(1H-Pyrazol-1-yl)ethyl)-7-fluoro-...oxazepine Not explicitly provided ~318.3 (estimated) Ethyl-pyrazole, 7-F Potential H-bonding, moderate polarity
4-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-7-fluoro-...oxazepine C₁₈H₁₆FN₃O₃S 373.4 Phenyl-sulfonyl-pyrazole High polarity, sulfone stability
7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-...oxazepine C₁₉H₁₇FN₂O₄S 388.4 Oxazole-sulfonyl Rigid structure, electron-deficient
4-(2-Azidoethyl)-7-fluoro-...oxazepine Undisclosed Undisclosed Azidoethyl Reactive, click chemistry utility
Base Structure: 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine C₉H₁₁NO 149.19 None Low polarity, high volatility

Research Implications and Trends

  • Pyrazole vs. Thiadiazole/Oxazole : Pyrazole-containing derivatives (e.g., target compound) offer nitrogen-rich sites for hydrogen bonding, whereas thiadiazole/oxazole analogs may improve metabolic stability .
  • Sulfonyl Linkers : Sulfonyl groups enhance solubility and provide anchoring points for protein interactions but increase molecular weight .
  • Fluorine Positioning : The 7-fluoro substitution in the target compound vs. 9-fluoro in discontinued analogs may optimize steric and electronic effects for target engagement.

Biological Activity

4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound notable for its potential in medicinal chemistry. Its unique structure, which combines a pyrazole ring with a tetrahydrobenzo[f][1,4]oxazepine framework and a fluorine atom, contributes to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features and Synthesis

The compound's structure allows for significant interactions with biological targets. The presence of the fluorine atom enhances lipophilicity and biological activity compared to similar compounds without fluorine. The typical synthesis involves multi-step reactions starting from readily available precursors, often optimized for yield and purity through the use of catalysts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The pyrazole moiety is associated with anti-inflammatory effects. Studies have demonstrated that derivatives of pyrazole can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Activity : This compound has shown promise in anticancer research. It interacts with various targets involved in tumor growth and metastasis. Specifically, it has been noted for its inhibitory activity against kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases. The ability of the compound to cross the blood-brain barrier could enhance its therapeutic applicability in neurological disorders.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : Molecular docking studies indicate that this compound may inhibit key enzymes involved in metabolic processes related to inflammation and cancer progression.
  • Receptor Modulation : The compound's interaction with specific receptors can modulate signaling pathways critical for cell proliferation and survival. This modulation is essential for its anticancer effects .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct advantages:

Compound NameStructural FeaturesUnique Aspects
4-(2-(1H-pyrazol-1-yl)ethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineContains chlorine instead of fluorineChlorine alters electronic properties affecting reactivity
4-(2-(1H-pyrazol-1-yl)ethyl)-7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineContains bromine instead of fluorineBromine's larger size influences steric effects
4-(2-(1H-pyrazol-1-yl)ethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepineContains a methyl group instead of halogensMethyl group alters lipophilicity and biological interactions

The presence of the fluorine atom significantly enhances the compound's interactions with biological targets compared to its chloro and bromo analogs.

Case Studies

Several studies have highlighted the compound's potential:

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives containing the pyrazole ring exhibited significant cytotoxicity against various cancer cell lines. Notably, combinations with established chemotherapeutics like doxorubicin showed synergistic effects in enhancing cytotoxicity against resistant cancer cells .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes compared to controls .

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